2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17736386
InChI: InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11BrN4
Molecular Weight: 279.14 g/mol

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine

CAS No.:

Cat. No.: VC17736386

Molecular Formula: C11H11BrN4

Molecular Weight: 279.14 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine -

Specification

Molecular Formula C11H11BrN4
Molecular Weight 279.14 g/mol
IUPAC Name 2-(5-bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3
Standard InChI Key XOBDNXINLIHORA-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC=C1)C2=CC(=CN=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a 5-bromopyridin-3-yl group. The pyrimidine ring is substituted at the 4-position with a dimethylamine group (N(CH3)2-\text{N}(\text{CH}_3)_2), while the pyridine ring contains a bromine atom at the 5-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H12BrN5\text{C}_{11}\text{H}_{12}\text{BrN}_{5}
Molecular Weight304.17 g/mol
Density~1.47 g/cm³ (estimated)
Boiling Point~236°C (extrapolated)
LogP (Partition Coefficient)1.91 (predicted)

The bromine atom enhances electrophilic substitution reactivity, while the dimethylamine group contributes to basicity and hydrogen-bonding potential .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step protocols, including cross-coupling reactions and functional group transformations. A patent by WO2024015825A1 outlines a method for analogous bromopyridine derivatives using Negishi coupling with methyl zinc reagents and nickel catalysts .

Key Steps:

  • Directing Group Installation: A starting material like 2-amino-3,5-dibromo-4-methylpyridine reacts with N,N-dimethylformamide-dimethylacetal\text{N,N-dimethylformamide-dimethylacetal} to form an imidamide intermediate, directing subsequent coupling reactions .

  • Negishi Coupling: The bromine at the 3-position is replaced with a methyl group via reaction with methyl zinc in the presence of a nickel catalyst:

    (E)-N’-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide+CH3ZnXNi catalystMethyl-substituted intermediate\text{(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide} + \text{CH}_3\text{ZnX} \xrightarrow{\text{Ni catalyst}} \text{Methyl-substituted intermediate}
  • Hydrolysis: Acidic hydrolysis removes the directing group, yielding the final amine product .

Physicochemical Properties

Thermal Stability

The compound’s melting point remains uncharacterized, but analogous bromopyridines exhibit melting points between 120–180°C. Thermogravimetric analysis (TGA) suggests decomposition above 250°C, consistent with its aromatic backbone .

Solubility and Lipophilicity

With a predicted LogP of 1.91, the compound is moderately lipophilic, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone). Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating formulation strategies for biological testing .

Biological Activity and Applications

Kinase Inhibition

Structural analogs demonstrate kinase inhibitory activity, particularly against tyrosine kinases involved in cancer proliferation. The bromopyridine moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the dimethylamine group facilitates hydrogen bonding .

Table 2: Comparative Bioactivity of Bromopyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
2-(5-Bromopyridin-3-yl)-...ABL158 ± 4
3-Bromo-N,N-dimethylpyridin-4-amineJAK2112 ± 9
5-Bromo-N-(3,4-dimethoxybenzyl)...EGFR89 ± 7

Comparative Analysis with Related Compounds

3-Bromo-N,N-dimethylpyridin-4-amine

This analog lacks the pyrimidine ring but shares the dimethylamine and bromopyridine groups. It exhibits lower molecular weight (201.06 g/mol) and higher aqueous solubility, making it suitable for agrochemical applications .

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